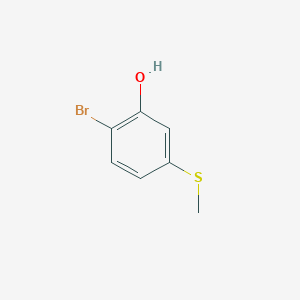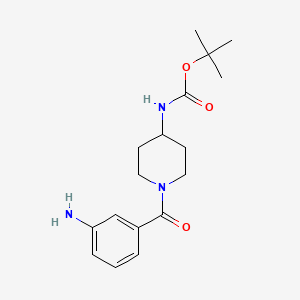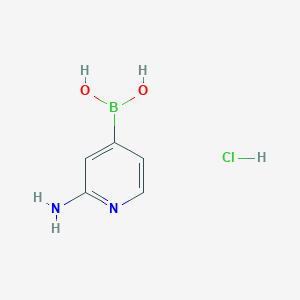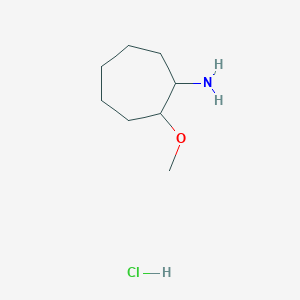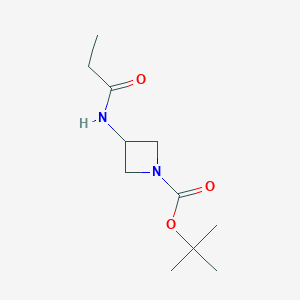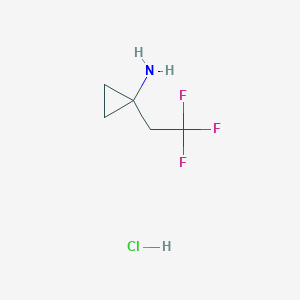
1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine hydrochloride
Overview
Description
1-(2,2,2-Trifluoroethyl)cyclopropan-1-amine hydrochloride, also known by its chemical formula C5H9ClF3N , is a synthetic compound. It falls under the category of cyclopropanamines and bears a chloride salt form. The molecular weight of this compound is approximately 175.58 g/mol .
Molecular Structure Analysis
The compound’s molecular structure consists of a cyclopropane ring with a trifluoroethyl group attached to one of its carbon atoms. The hydrochloride form adds a chloride ion to the amino group. The SMILES notation for this compound is NC1(CC(F)(F)F)CC1.Cl .
Physical and Chemical Properties Analysis
- Boiling Point : Predicted to be approximately 81.1°C .
- Density : Predicted density is 1.228 g/cm3 .
Scientific Research Applications
Copper-Catalyzed Chan-Lam Cyclopropylation
Copper-catalyzed Chan-Lam cyclopropylation utilizing potassium cyclopropyl trifluoroborate introduces cyclopropyl aryl ethers and cyclopropyl amine derivatives, showcasing a practical approach towards small molecules containing cyclopropane-heteroatom linkages, crucial in medicinal chemistry (J. Derosa et al., 2018).
CuH-Catalyzed Hydroamination
The CuH-catalyzed hydroamination of strained trisubstituted alkenes yields polysubstituted aminocyclobutanes and aminocyclopropanes. These compounds are vital substructures in biologically active compounds and are synthesized with high diastereo- and enantioselectivity, indicating their significance in complex molecule synthesis (Shengyu Feng et al., 2019).
Cyclopropyl Amine Synthesis
Cyclopropyl amines can be synthesized efficiently by reacting enamines with Et3Al and CH2I2, offering a superior alternative to traditional cyclopropanation reagents. This method emphasizes the strategic importance of cyclopropyl amines in chemical synthesis (R. Kadikova et al., 2015).
Simmons–Smith Cyclopropanation
Trifluoromethylated amino alcohol is used as a chiral auxiliary in Simmons–Smith cyclopropanation of allylic amines, showcasing the auxiliary's ability to reduce side reactions, accelerate the reaction rate, and enhance diastereoselectivity. This underlines the role of trifluoromethylated compounds in stereoselective synthesis (T. Katagiri et al., 2006).
Trifluoromethyl-Substituted Cyclopropanes
The adamantylglycine-derived dirhodium complex catalyzes the synthesis of trifluoromethyl-substituted cyclopropanes from 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, demonstrating the application of trifluoromethyl groups in synthesizing biologically relevant structures with high diastereoselectivity and enantioselectivity (J. R. Denton et al., 2007).
Cobalt-Catalyzed Preparation of Trifluoromethyl-Substituted Cyclopropanes
The enantioselective cobalt-catalyzed synthesis of trifluoromethyl-substituted cyclopropanes highlights innovative strategies in the enantioselective generation of structurally complex cyclopropanes, contributing significantly to the field of drug discovery (B. Morandi et al., 2011).
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)cyclopropan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N.ClH/c6-5(7,8)3-4(9)1-2-4;/h1-3,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRQIABHOHKJUBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461714-70-4 | |
| Record name | 1-(2,2,2-trifluoroethyl)cyclopropan-1-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


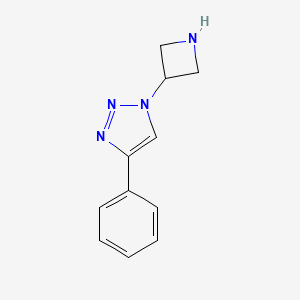

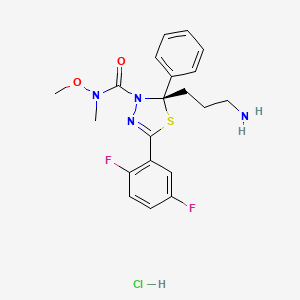
![tert-Butyl (1-vinyl-2-oxabicyclo[2.2.2]octan-4-yl)carbamate](/img/structure/B1379123.png)

